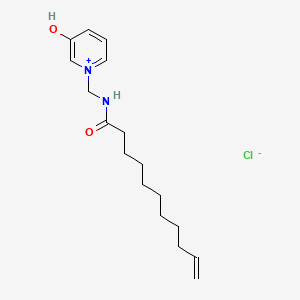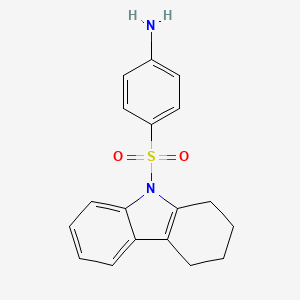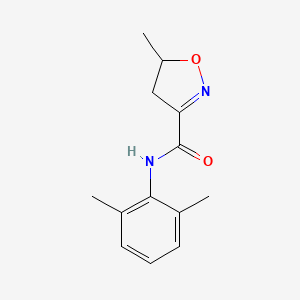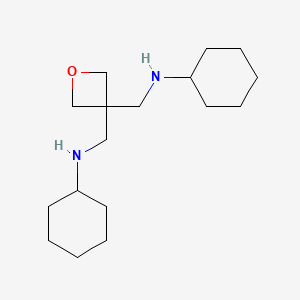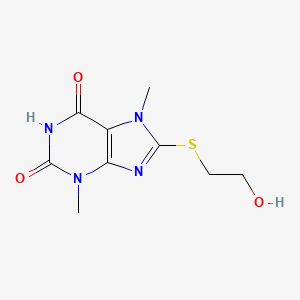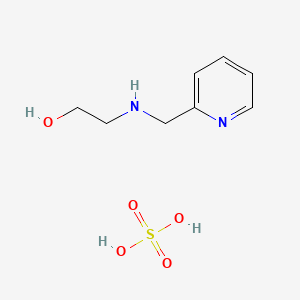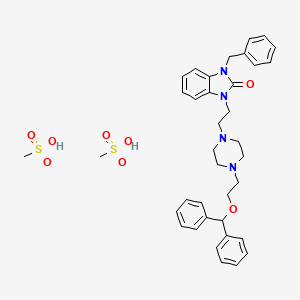
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Attachment of the diphenylmethoxyethyl group through etherification.
- Final sulfonation to obtain the dimethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
化学反应分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in the development of drugs targeting specific diseases.
Industry: Applications in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A benzimidazole derivative used as an anthelmintic drug.
Albendazole: Another benzimidazole derivative with similar uses to mebendazole.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is unique due to its complex structure, which includes multiple functional groups and a piperazine moiety. This complexity may confer unique biological activities and potential therapeutic applications not seen in simpler benzimidazole derivatives.
属性
CAS 编号 |
116713-01-0 |
|---|---|
分子式 |
C37H46N4O8S2 |
分子量 |
738.9 g/mol |
IUPAC 名称 |
1-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]-3-benzylbenzimidazol-2-one;methanesulfonic acid |
InChI |
InChI=1S/C35H38N4O2.2CH4O3S/c40-35-38(32-18-10-11-19-33(32)39(35)28-29-12-4-1-5-13-29)25-24-36-20-22-37(23-21-36)26-27-41-34(30-14-6-2-7-15-30)31-16-8-3-9-17-31;2*1-5(2,3)4/h1-19,34H,20-28H2;2*1H3,(H,2,3,4) |
InChI 键 |
FGBXDZFIKRPLRK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



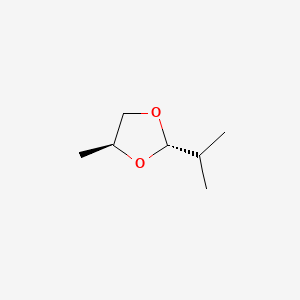
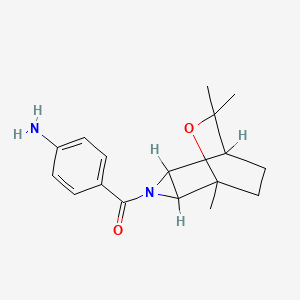
![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
